molecular formula C13H18N2O3S B2484532 N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953257-60-8

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No.: B2484532
CAS No.: 953257-60-8
M. Wt: 282.36
InChI Key: BRYIFTSRCHXTLW-UHFFFAOYSA-N
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Description

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a sulfonamide-based compound with promising biological properties. It is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a piperidinone moiety, which is a six-membered heterocyclic ring containing nitrogen, making it a valuable building block in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.

Mode of Action

this compound acts as a direct inhibitor of activated factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots.

Pharmacokinetics

this compound exhibits good bioavailability and linear pharmacokinetics . It is an immediate-release form of a peroral drug with quick dissolution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite is commonly used as an oxidizing agent under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactams.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa), used as an anticoagulant.

    Piperidine Derivatives: Various piperidine-based compounds with similar structures and biological activities.

Uniqueness

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is unique due to its specific combination of a piperidinone moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-11-6-5-7-12(10-11)15-9-4-3-8-13(15)16/h5-7,10,14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYIFTSRCHXTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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